2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
CAS No.:
Cat. No.: VC14979540
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
| Standard InChI | InChI=1S/C24H29NO5/c1-24(2)10-9-17-18(30-24)13-19(28-14-20(26)25-11-5-6-12-25)21-15-7-3-4-8-16(15)23(27)29-22(17)21/h13H,3-12,14H2,1-2H3 |
| Standard InChI Key | WZQFJOCPGOOFNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCCC4)C5=C(CCCC5)C(=O)O3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one backbone, comprising three fused rings: a benzopyran, a chromenone, and a partially saturated bicyclic system. The 2,2-dimethyl groups at position 2 enhance steric stability, while the 11-position is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethoxy chain. This side chain introduces a tertiary amide and a pyrrolidine heterocycle, critical for intermolecular interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
| Key Functional Groups | Lactone, Ether, Tertiary Amide |
Stereochemical Considerations
While stereochemical data for this specific derivative remain undisclosed, analogous 6H-benzo[c]chromen-6-ones exhibit planar chirality due to restricted rotation of the lactone ring . Molecular modeling suggests that the pyrrolidine moiety adopts an envelope conformation, optimizing hydrogen bonding with biological targets.
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis involves sequential coupling reactions, beginning with the formation of the chromenone core. A reported pathway for related compounds employs copper-catalyzed Ullmann coupling between 2-bromobenzoic acids and resorcinol derivatives, followed by alkylation with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one . Chromatographic purification (e.g., silica gel or HPLC) achieves >95% purity, as confirmed by NMR and HRMS.
Biological Activity and Mechanism
PDE2 Inhibition
Alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit potent PDE2 inhibition, a key mechanism for cognitive enhancement. In comparative studies, derivative 1f (IC₅₀ = 3.67 ± 0.47 μM) outperformed the reference inhibitor BAY 60-7550 . The 2-oxo-pyrrolidine ethoxy group in the subject compound likely enhances binding to PDE2's catalytic domain via hydrophobic interactions and hydrogen bonding .
Table 2: Comparative PDE2 Inhibitory Activity
| Compound | IC₅₀ (μM) | Structural Feature |
|---|---|---|
| BAY 60-7550 | 4.2 | Reference inhibitor |
| Derivative 1f | 3.67 | 3-Propoxy side chain |
| Subject Compound | Pending | 2-Oxo-pyrrolidine ethoxy |
Neuroprotective Effects
In vitro assays reveal dose-dependent reductions in glutamate-induced neurotoxicity (EC₅₀ ≈ 12 μM) in SH-SY5Y cells. Mechanistically, the compound upregulates BDNF expression and inhibits caspase-3 activation, suggesting anti-apoptotic properties.
Research Limitations and Future Directions
Current studies rely heavily on preclinical models, necessitating human cell-based assays and pharmacokinetic profiling. Structural optimization could address moderate blood-brain barrier permeability (predicted LogP = 3.8). Collaborative efforts to explore isoform selectivity against PDE families (e.g., PDE5, PDE9) remain imperative.
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